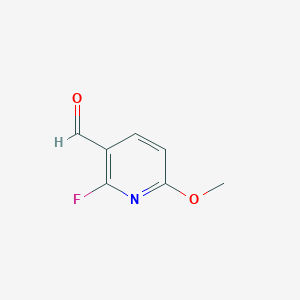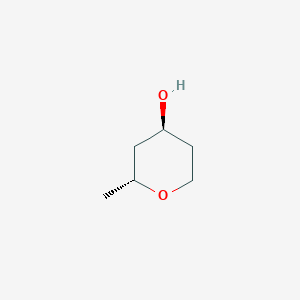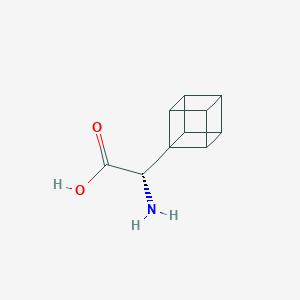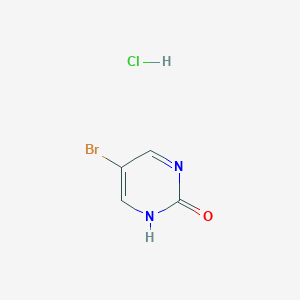
5-Bromo-1,2-dihydropyrimidin-2-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-1,2-dihydropyrimidin-2-one hydrochloride is a heterocyclic organic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and have been widely studied for their potential applications in medicinal chemistry. The presence of a bromine atom at the 5-position of the pyrimidinone ring enhances its reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,2-dihydropyrimidin-2-one hydrochloride typically involves the Biginelli reaction, a three-component condensation reaction. This reaction involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea in the presence of a catalyst. Various catalysts can be used, including Lewis acids, silica-supported solid acids, and reusable heterogeneous catalysts like HPA-Montmorillonite-KSF .
Industrial Production Methods
In industrial settings, the Biginelli reaction is often optimized for higher yields and shorter reaction times. Solvent-free conditions and microwave irradiation are some of the methods employed to enhance the efficiency of the reaction. The use of recyclable catalysts also makes the process more environmentally friendly .
化学反应分析
Types of Reactions
5-Bromo-1,2-dihydropyrimidin-2-one hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Condensation Reactions: It can participate in further condensation reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidinones, while oxidation reactions can produce pyrimidine oxides .
科学研究应用
5-Bromo-1,2-dihydropyrimidin-2-one hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antibacterial agent.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of more complex organic molecules and as an intermediate in pharmaceutical manufacturing.
作用机制
The mechanism of action of 5-Bromo-1,2-dihydropyrimidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom enhances its binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule .
相似化合物的比较
Similar Compounds
- 5-Bromo-1,2-dihydropyridin-2-one
- 5-Bromo-1,2-dihydropyrimidin-2-one hydrobromide
- 5-Bromopyrimidine-2-carbonitrile
Uniqueness
Compared to similar compounds, 5-Bromo-1,2-dihydropyrimidin-2-one hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group. This enhances its solubility and reactivity, making it more suitable for certain applications in medicinal chemistry and industrial synthesis .
属性
IUPAC Name |
5-bromo-1H-pyrimidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O.ClH/c5-3-1-6-4(8)7-2-3;/h1-2H,(H,6,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIYCPOXEBOZEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=O)N1)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
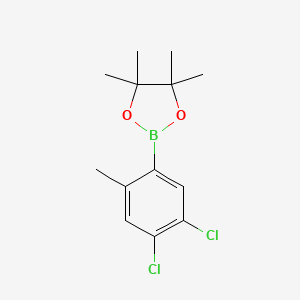
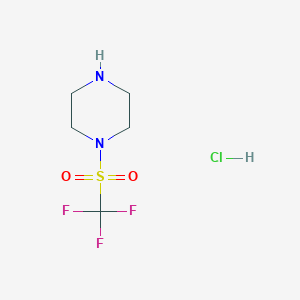
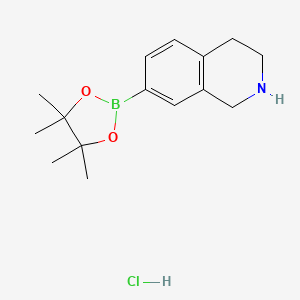
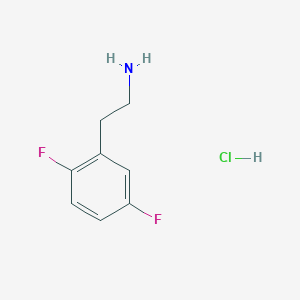
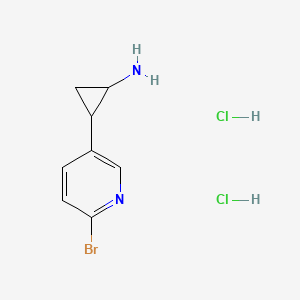
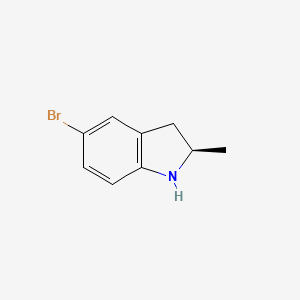
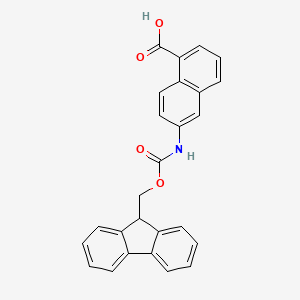
![Ethyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B8137715.png)
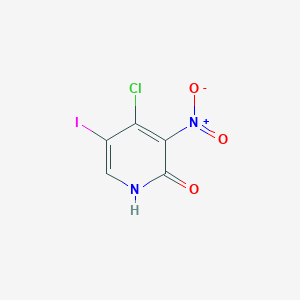
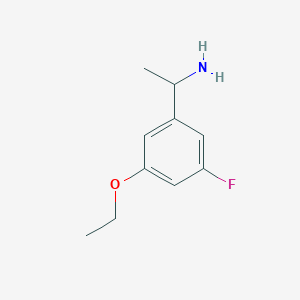
![4-Chlorobenzo[D]oxazole-2-thiol](/img/structure/B8137726.png)
